molecular formula C14H12ClNO2 B8758247 1-(4-Chloro-3-methoxy-phenyl)-2-pyridin-4-yl-ethanone

1-(4-Chloro-3-methoxy-phenyl)-2-pyridin-4-yl-ethanone

Cat. No. B8758247
M. Wt: 261.70 g/mol
InChI Key: BAZVCUKGXCALRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-3-methoxy-phenyl)-2-pyridin-4-yl-ethanone is a useful research compound. Its molecular formula is C14H12ClNO2 and its molecular weight is 261.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloro-3-methoxy-phenyl)-2-pyridin-4-yl-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-3-methoxy-phenyl)-2-pyridin-4-yl-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

1-(4-chloro-3-methoxyphenyl)-2-pyridin-4-ylethanone

InChI

InChI=1S/C14H12ClNO2/c1-18-14-9-11(2-3-12(14)15)13(17)8-10-4-6-16-7-5-10/h2-7,9H,8H2,1H3

InChI Key

BAZVCUKGXCALRS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CC2=CC=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Picoline (16.9 ml, 0.174 mol) was added dropwise to a stirred solution of lithium di-isopropylamide (110 ml, 0.22 mol, 2M solution in heptane, ethylbenzene, tetrahydrofuran) in dry tetrahydrofuran (150 ml) at −78° C. After stirring at −78° C. for 15 min a solution of the product of Step 1 (40.0 g, 0.174 mol) in tetrahydrofuran (100 ml) was added dropwise. The reaction was allowed to warm to room temperature over 3 hours. The solution was cooled in ice and saturated ammonium chloride solution added. The aqueous mixture was extracted with ethyl acetate, washed with brine, dried (MgSO4), filtered and concentrated at reduced pressure. The resulting gum was triturated with cold diethyl ether/hexane (1:1, 300 ml) and the solid collected to give the title compound, as a pale yellow solid (29 g, 64%); MS(ES+) m/e 262/264 [M+H]+.
Quantity
16.9 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Picoline (16.9 ml, 0.174 mol) was added dropwise to a stirred solution of lithium di-isopropylamide (110 ml, 0.22 mol, 2M solution in heptane, ethylbenzene, tetrahydrofuran) in dry tetrahydrofuran (150 ml) at −78° C. After stirring at −78° C. for 15 min a solution of the product of Step 1 (40.0 g, 0.174 mol) in tetrahydrofuran (100 ml) was added dropwise and the reaction allowed to warm to room temperature over 3 hours. The solution was then cooled in ice, saturated ammonium chloride solution added and the aqueous mixture extracted with ethyl acetate. The combined organic extracts were then washed with brine, dried over anhydrous magnesium sulphate, filtered and concentrated at reduced pressure. The resulting gum was triturated with cold diethyl ether/hexane (1:1, 300 ml) and the solid collected to give the title compound as a pale yellow solid (29 g, 64%); MS(ES+) m/e 262/264 [M+H]+.
Quantity
16.9 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
product
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

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